1-Azabicyclo[2.2.1]heptane-7-carboxylic acid
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Overview
Description
1-Azabicyclo[221]heptane-7-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid can be synthesized through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, amino acids, and acylating agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: Major products formed from reactions involving this compound include polyfunctionalized azabicyclic peptidomimetics and other bridged aza-bicyclic structures .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and peptidomimetics.
Biology: The compound’s unique structure makes it valuable for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases, which are enzymes involved in regulating cellular processes . The compound’s unique structure allows it to bind to these targets effectively, modulating their activity and influencing biological outcomes.
Comparison with Similar Compounds
1-Azabicyclo[1.1.0]butane: A structurally unique compound with a nitrogen atom at one bridgehead.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic structure.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
Uniqueness: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique reactivity and potential for forming diverse chemical products. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Biological Activity
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a bicyclic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a unique bicyclic structure that contributes to its biological interactions. The nitrogen atom within the bicyclic framework allows for hydrogen bonding and other interactions with biological macromolecules, which is crucial for its activity.
The mechanism by which this compound exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The specific pathways influenced by this compound depend on its application context, whether in therapeutic settings or biochemical studies.
Biological Activities
Pharmacological Properties:
Research indicates that this compound may serve as a ligand for cholinergic receptors, which are involved in numerous physiological processes such as muscle contraction and neurotransmission . Its derivatives have been explored for treating disorders linked to cholinergic dysfunctions.
Neuropharmacological Effects:
Studies suggest that this compound may affect orexin receptors, which play a role in regulating sleep-wake cycles and appetite . The potential for these compounds to act as orexin receptor antagonists opens avenues for addressing sleep disorders and obesity-related conditions.
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of this compound and its derivatives:
- Cholinergic Activity: A study demonstrated that derivatives of this compound could modulate cholinergic signaling pathways, suggesting therapeutic potential in treating neurodegenerative diseases .
- Orexin Receptor Interaction: Research has shown that certain derivatives can selectively inhibit orexin receptors, indicating their potential utility in managing sleep disorders .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Cholinergic receptor ligand | Bicyclic structure allows for diverse interactions |
7-Azabicyclo[2.2.1]heptane derivatives | Potential treatment for cognitive disorders | Variations in substituents affect receptor affinity |
Orexin receptor antagonists | Modulation of sleep/wake cycles | Targeting orexin pathways for sleep regulation |
Properties
CAS No. |
792905-68-1 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-1-3-8(6)4-2-5/h5-6H,1-4H2,(H,9,10) |
InChI Key |
BSOXXQCXLBTRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C2C(=O)O |
Origin of Product |
United States |
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